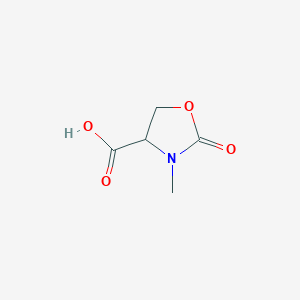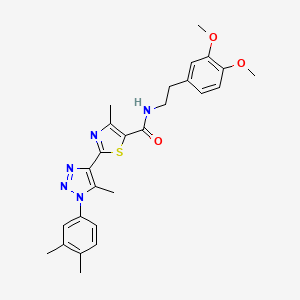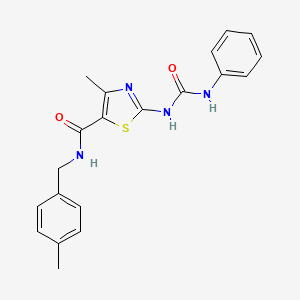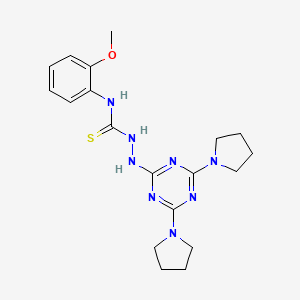![molecular formula C26H17N3O4 B2776195 4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-06-7](/img/structure/B2776195.png)
4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For the similar compound “4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid”, the SMILES representation isc1ccc2c(c1)C(=O)C(=Cc3ccc(cc3)C(=O)O)C2=O . Physical And Chemical Properties Analysis
For the similar compound “4-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid”, some physical and chemical properties are known. It has a density of 1.5±0.1 g/cm³, a boiling point of 549.0±50.0 °C at 760 mmHg, and a flash point of 299.9±26.6 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
The synthesis of pyrrolidine-2,4-dione derivatives, including tetramic acids and their various derivatives, underlines the compound's utility in generating a range of chemical structures. These syntheses contribute to our understanding of chemical properties and reactions relevant to the development of new materials and drugs. For example, the creation of pyrrolidine-2,4-diones (tetramic acids) and their derivatives through reactions with water, nitromethane, and aromatic aldehydes, showcases their versatility in forming different chemical structures with potential applications in material science and pharmaceuticals (Mulholland, Foster, & Haydock, 1972).
Photophysical Properties and Electronic Applications
Research into the photoluminescent properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units highlights their potential in electronic applications. These properties include strong photoluminescence, high photochemical stability, and suitability for thin-film electronic applications, demonstrating the compound's role in the development of photovoltaic devices and organic electronics (Beyerlein & Tieke, 2000).
Material Science and Battery Applications
Further investigations into the synthesis and properties of 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives reveal their significance as redox systems. These derivatives have shown potential as electron acceptors, with implications for their use in material science, particularly in the construction of organic solar cells and lithium-ion batteries. The research presents a new approach to these derivatives, highlighting their reduction potentials and capabilities as electron acceptors (Mukai, Konno, Kumagai, & Satake, 1985).
Eigenschaften
IUPAC Name |
3-(1-hydroxy-3-oxoinden-2-yl)-5-phenyl-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O4/c30-23-15-10-4-5-11-16(15)24(31)20(23)22-19-18(21(28-22)17-12-6-7-13-27-17)25(32)29(26(19)33)14-8-2-1-3-9-14/h1-13,18-19,21,30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDKBQDANQECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(=NC3C4=CC=CC=N4)C5=C(C6=CC=CC=C6C5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)

![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)

![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2776124.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2776125.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclohexanecarboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776126.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)


![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2776134.png)
